1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether, also known as HFC-134a, is a fluorinated hydrocarbon compound that is widely used in various industrial and commercial applications. It is a colorless, odorless, non-flammable, non-toxic, and non-corrosive gas. HFC-134a is used as a refrigerant, propellant, and aerosol propellant in aerosol cans, as well as in fire extinguishers. It is also used as a blowing agent in foam production, as a blowing agent for plastics, and as a solvent for paints and coatings.

Scientific Research Applications

Metabolism and Cytochrome P450 Interaction

1,1,2,3,3,3-Hexafluoropropyl methyl ether has been developed as an alternative to replace ozone-depleting chlorofluorocarbons. Research shows that it is metabolized in rat and human liver microsomes and in rats in vivo to inorganic fluoride and formaldehyde. This metabolism is influenced by cytochrome P450 2E1, suggesting potential applications in understanding metabolic pathways and enzymatic interactions (Köster et al., 1994).

Halogen-Exchange Reactions

1,1,2,3,3,3-Hexafluoropropyl ether has been identified as a selective fluoride donor in halogen-exchange reactions. For example, treatment with a polychlorinated substrate and sevoflurane in the presence of antimony pentachloride results in monofluorinated products. This demonstrates its utility in chemical synthesis and understanding reaction mechanisms (Rozov et al., 1998).

Catalytic Synthetic Approaches

A novel vapor-phase catalytic synthetic approach has been explored for the industrial production of 1,1,1,3,3,3-hexafluoroisopropyl methylether. Utilizing metal fluorides as catalysts in the methylation of 1,1,1,3,3,3-hexafluoroisopropanol to produce this compound, the process enables a pollution-free, recyclable, and continuous synthetic route. This highlights its importance in sustainable industrial production (Li et al., 2020).

Fluoromethyl Ether Characterization

One- and two-dimensional 19F NMR spectroscopy has been used to elucidate the molecular structure of fluoromethyl 1,1,3,3,3-pentafluoro-2-propenyl ether, a compound related to 1,1,2,3,3,3-hexafluoropropyl ether. This study aids in understanding complex molecular structures and their NMR spectra, which is crucial for chemical analysis and characterization (Cholli et al., 1989).

Solvent Use in Hypervalent Iodine Chemistry

1,1,1,3,3,3-Hexafluoroisopropanol, a relative of 1,1,2,3,3,3-hexafluoropropyl ether, has been introduced as a unique solvent in hypervalent iodine-mediated phenolic oxidations. Its use as a stabilizing solvent for reactive cationic intermediates expands our understanding of solvent effects in organic reactions and synthesis methods (Dohi et al., 2010).

Vapor-Phase Catalytic Methylation for Mass Production

The vapor-phase catalytic methylation of 1,1,1,3,3,3-hexafluoroisopropanol has been explored for the mass production of 1,1,1,3,3,3-hexafluoroisopropyl methyl ether. Using Mg-Al mixed oxides as catalysts, this research provides insights into large-scale synthesis techniques and the reaction mechanisms involved, relevant for industrial chemical production (Li et al., 2021).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include wearing protective gloves and eye protection, washing hands thoroughly after handling, and seeking medical advice if skin or eye irritation persists .

properties

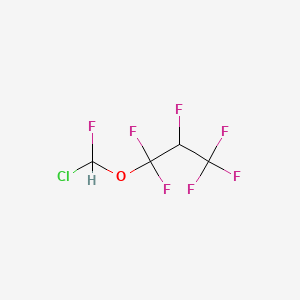

IUPAC Name |

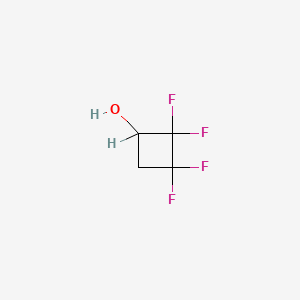

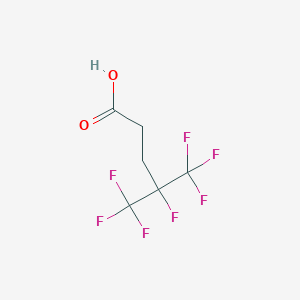

1-[chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF7O/c5-2(7)13-4(11,12)1(6)3(8,9)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYVSOUOYKCHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)Cl)(F)F)(C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381157 |

Source

|

| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56860-86-7 |

Source

|

| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56860-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)